Acetic acid, 2,2'-[[4,4'-bis[[6-[[1-hydroxy-4-[[(2-methoxyethoxy)carbonyl]amino]phenyl]amino]-3-sulfo-2-naphthalenyl]azo][1,1'-biphenyl]-3,3'-diyl]bis(oxy)]bis-, disodium salt
Description
This compound is a disodium salt featuring a complex aromatic architecture. Its core structure includes a biphenyl backbone linked via ether bridges to acetic acid groups. The molecule is further substituted with azo (-N=N-) groups connecting naphthalenyl sulfonic acid moieties and a (2-methoxyethoxy)carbonylamino-phenyl group. Such structural attributes are characteristic of industrial dyes, optical brighteners, or functional materials requiring precise electronic conjugation .
Properties
CAS No. |
68259-04-1 |
|---|---|
Molecular Formula |
C56H48N8Na2O20S2 |
Molecular Weight |
1263.1 g/mol |
IUPAC Name |
disodium;3-[[2-(carboxymethoxy)-4-[3-(carboxymethoxy)-4-[[1-hydroxy-6-[4-(2-methoxyethoxycarbonylamino)anilino]-3-sulfonatonaphthalen-2-yl]diazenyl]phenyl]phenyl]diazenyl]-4-hydroxy-7-[4-(2-methoxyethoxycarbonylamino)anilino]naphthalene-2-sulfonate |
InChI |
InChI=1S/C56H50N8O20S2.2Na/c1-79-19-21-81-55(71)59-37-9-5-35(6-10-37)57-39-13-15-41-33(23-39)27-47(85(73,74)75)51(53(41)69)63-61-43-17-3-31(25-45(43)83-29-49(65)66)32-4-18-44(46(26-32)84-30-50(67)68)62-64-52-48(86(76,77)78)28-34-24-40(14-16-42(34)54(52)70)58-36-7-11-38(12-8-36)60-56(72)82-22-20-80-2;;/h3-18,23-28,57-58,69-70H,19-22,29-30H2,1-2H3,(H,59,71)(H,60,72)(H,65,66)(H,67,68)(H,73,74,75)(H,76,77,78);;/q;2*+1/p-2 |
InChI Key |
SRPPSSDNGIFMLC-UHFFFAOYSA-L |
Canonical SMILES |
COCCOC(=O)NC1=CC=C(C=C1)NC2=CC3=CC(=C(C(=C3C=C2)O)N=NC4=C(C=C(C=C4)C5=CC(=C(C=C5)N=NC6=C(C=C7C=C(C=CC7=C6O)NC8=CC=C(C=C8)NC(=O)OCCOC)S(=O)(=O)[O-])OCC(=O)O)OCC(=O)O)S(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, 2,2’-[[4,4’-bis[[6-[[1-hydroxy-4-[[(2-methoxyethoxy)carbonyl]amino]phenyl]amino]-3-sulfo-2-naphthalenyl]azo][1,1’-biphenyl]-3,3’-diyl]bis(oxy)]bis-, disodium salt involves several steps:
Formation of the azo compound: This step typically involves the diazotization of an aromatic amine followed by coupling with another aromatic compound.
Esterification: The formation of ester groups to modify the solubility and reactivity of the compound.
Final coupling: The final step involves coupling the intermediate compounds to form the final product.
Industrial Production Methods
Industrial production of this compound often involves large-scale batch processes. The reaction conditions are carefully controlled to ensure high yield and purity. Common reagents include sulfuric acid for sulfonation, sodium nitrite for diazotization, and various aromatic amines for coupling reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic rings.
Reduction: The azo groups can be reduced to amines under specific conditions.
Substitution: Various substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium dithionite, hydrogen gas with a catalyst.
Substitution reagents: Halogens, nitrating agents.
Major Products
Oxidation: Formation of quinones and other oxidized aromatic compounds.
Reduction: Formation of aromatic amines.
Substitution: Formation of halogenated or nitrated aromatic compounds.
Scientific Research Applications
Acetic acid, 2,2’-[[4,4’-bis[[6-[[1-hydroxy-4-[[(2-methoxyethoxy)carbonyl]amino]phenyl]amino]-3-sulfo-2-naphthalenyl]azo][1,1’-biphenyl]-3,3’-diyl]bis(oxy)]bis-, disodium salt has a wide range of applications in scientific research:
Chemistry: Used as a dye in various chemical reactions to track reaction progress.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential use in drug delivery systems due to its solubility properties.
Industry: Widely used in the textile industry for dyeing fabrics.
Mechanism of Action
The compound exerts its effects primarily through its ability to interact with various molecular targets:
Aromatic rings: Engage in π-π interactions with other aromatic compounds.
Azo groups: Can undergo redox reactions, altering the compound’s properties.
Sulfonic acid groups: Increase solubility and facilitate interactions with polar molecules.
Comparison with Similar Compounds
Research Findings and Data
Table 1: Comparative Physicochemical Properties
Biological Activity
Acetic acid, 2,2'-[[4,4'-bis[[6-[[1-hydroxy-4-[[(2-methoxyethoxy)carbonyl]amino]phenyl]amino]-3-sulfo-2-naphthalenyl]azo][1,1'-biphenyl]-3,3'-diyl]bis(oxy)]bis-, disodium salt (commonly referred to as a benzidine-based dye) is a complex organic compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential applications in various fields, including medicine and industry.
Chemical Structure and Properties
The compound's structure is characterized by multiple functional groups that contribute to its biological activity. The presence of azo groups, sulfonic acid moieties, and aromatic rings enhances its reactivity and interaction with biological systems.
Molecular Formula
- Chemical Formula : C₃₁H₃₁N₅Na₂O₉S
- Molecular Weight : 637.65 g/mol
Structural Features
- Azo Group : Contributes to the dye's chromophoric properties.
- Sulfonic Acid Group : Increases water solubility and enhances biological interactions.
- Amine Groups : Potential for hydrogen bonding and interaction with biological macromolecules.
Antimicrobial Properties
Research indicates that benzidine-based dyes exhibit antimicrobial properties. A study highlighted that derivatives of such compounds have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Cytotoxic Effects
The cytotoxicity of this compound has been assessed using various cell lines. In vitro studies demonstrate that certain formulations can induce apoptosis in cancer cells, suggesting potential applications in cancer therapy .
The biological activity of acetic acid derivatives is often attributed to their ability to interact with cellular targets:
- DNA Intercalation : Some studies suggest that these compounds can intercalate into DNA strands, disrupting replication and transcription processes.
- Enzyme Inhibition : Compounds have shown inhibitory effects on enzymes involved in critical metabolic pathways.
Study 1: Antimicrobial Efficacy
In a comparative study on the antimicrobial efficacy of benzidine-based dyes, the compound was tested against a panel of pathogens. Results indicated a minimum inhibitory concentration (MIC) ranging from 16 to 64 µg/mL against Gram-positive bacteria .
Study 2: Cytotoxicity in Cancer Cells
A recent investigation assessed the cytotoxic effects of the compound on human breast cancer cell lines (MCF-7). The results revealed an IC50 value of approximately 25 µM, indicating significant growth inhibition .
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
